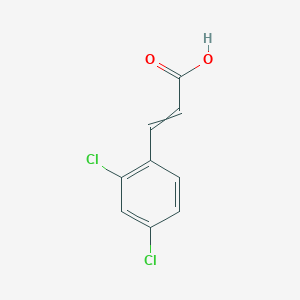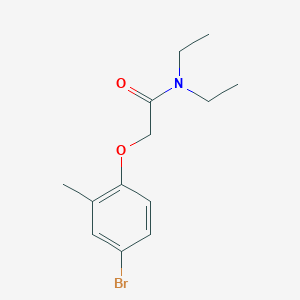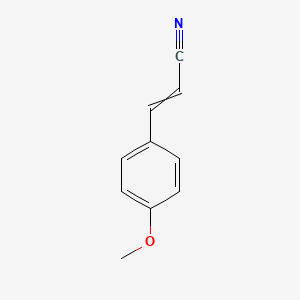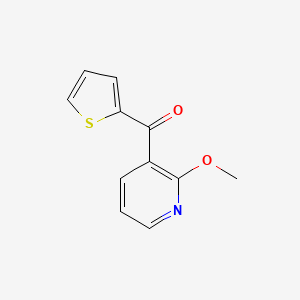
Tert-butyl 2-methyl-2-(methylamino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-methyl-2-(methylamino)propanoate is an organic compound with the molecular formula C9H20N2O2. It is a derivative of butanol and contains a tert-butyl group, a methylamino group, and a propanoate group. This compound is known for its utility in various chemical reactions and applications in scientific research.
Synthetic Routes and Reaction Conditions:
From tert-Butyl Alcohol: The synthesis can start with tert-butyl alcohol, which undergoes a series of reactions including nitration, reduction, and esterification to form this compound.
From Methylamine: Another approach involves the reaction of methylamine with tert-butyl acrylate under controlled conditions to yield the desired product.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical reactors where precise temperature and pressure conditions are maintained to ensure high yield and purity. The process may also include purification steps such as distillation and crystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide (OH-) or halides (Cl-, Br-) are typically employed.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Primary amines and alcohols.
Substitution Products: Halogenated derivatives and esters.
Scientific Research Applications
Tert-butyl 2-methyl-2-(methylamino)propanoate is widely used in scientific research due to its versatile chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor in the production of pharmaceuticals and other fine chemicals. Its applications extend to fields such as medicinal chemistry, where it is used to synthesize active pharmaceutical ingredients (APIs) and intermediates.
Mechanism of Action
The mechanism by which tert-butyl 2-methyl-2-(methylamino)propanoate exerts its effects depends on the specific reaction it is involved in. For example, in nucleophilic substitution reactions, the compound acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved vary based on the context of the reaction and the specific reagents used.
Comparison with Similar Compounds
Tert-Butyl Acrylate: Similar in structure but lacks the methylamino group.
Methyl 2-Methyl-2-(Methylamino)Propanoate: Similar but has a different alkyl group.
Ethyl 2-Methyl-2-(Methylamino)Propanoate: Similar but has an ethyl group instead of tert-butyl.
Uniqueness: Tert-butyl 2-methyl-2-(methylamino)propanoate is unique due to its tert-butyl group, which provides steric hindrance and influences its reactivity and stability. This makes it particularly useful in specific synthetic applications where such properties are desired.
Properties
IUPAC Name |
tert-butyl 2-methyl-2-(methylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-8(2,3)12-7(11)9(4,5)10-6/h10H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLYJXCZRVHKKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 3-[(ethanesulfonyl)amino]benzoate](/img/structure/B7859538.png)

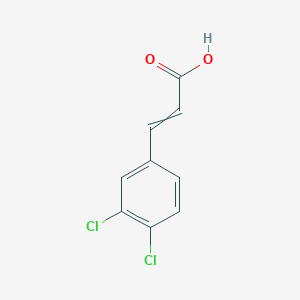
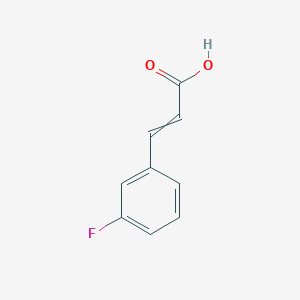
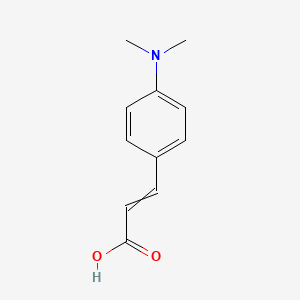
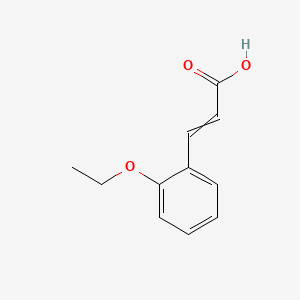
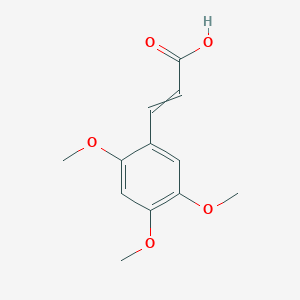
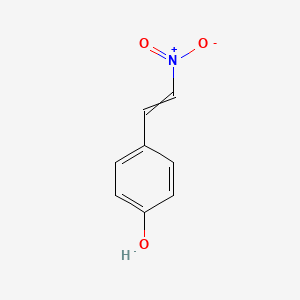
![Methyl [(2-nitrophenyl)sulfonyl]acetate](/img/structure/B7859587.png)

